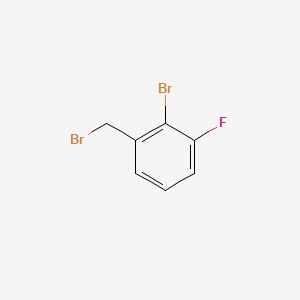

2-Bromo-1-(bromomethyl)-3-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRIMJDFLFPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657707 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184918-22-6 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184918-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(bromomethyl)-3-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(bromomethyl)-3-fluorobenzene, a key intermediate in the development of novel pharmaceutical agents and complex organic molecules. The primary focus is on the selective free-radical bromination of the benzylic position of 2-Bromo-3-fluorotoluene. This document details the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses critical safety considerations. The causality behind procedural choices is explained to provide researchers and drug development professionals with a robust and reproducible methodology.

Introduction and Strategic Importance

This compound, also known as 2-Bromo-3-fluorobenzyl bromide, is a substituted toluene derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the two distinct bromine functionalities. The aryl bromide allows for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the highly reactive benzylic bromide is an excellent electrophile for nucleophilic substitution, enabling the facile introduction of the 2-bromo-3-fluorobenzyl moiety into target structures. This dual reactivity makes it a valuable building block for constructing complex molecular architectures.[2][3]

The most direct and efficient synthetic strategy involves the selective bromination of the methyl group of 2-Bromo-3-fluorotoluene. This transformation is best achieved through a free-radical pathway, which circumvents potential competing reactions such as electrophilic aromatic substitution on the electron-rich benzene ring.

Physicochemical and Structural Data

A clear understanding of the target compound's properties is essential for its synthesis, handling, and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-3-fluorobenzyl bromide | [1][2] |

| CAS Number | 1184918-22-6 | [1][4] |

| Molecular Formula | C₇H₅Br₂F | [1][4] |

| Molecular Weight | 267.92 g/mol | [1][4][5] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)CBr | [1] |

Synthetic Pathway: Free-Radical Benzylic Bromination

Rationale for Reagent Selection

The conversion of a benzylic C-H bond to a C-Br bond is a cornerstone transformation in organic synthesis. The reagent of choice for this specific reaction is N-Bromosuccinimide (NBS) .[6]

Why NBS over Molecular Bromine (Br₂)? While Br₂ can effect this transformation, it readily participates in electrophilic aromatic substitution, which would lead to undesired polybromination of the aromatic ring. NBS is the superior reagent because it serves as a source for a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂) in situ.[7][8] This controlled release mechanism ensures that the free-radical pathway at the benzylic position is kinetically favored over the ionic electrophilic pathway on the aromatic ring.

The reaction requires a radical initiator to begin the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used, as they decompose under thermal or photochemical conditions to generate radicals.[9][10]

The choice of solvent is also critical. A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is ideal, as it will not react with the radical intermediates.[9][10]

Reaction Mechanism

The synthesis proceeds via a classic free-radical chain reaction, which can be broken down into three distinct stages: Initiation, Propagation, and Termination.

Caption: The three stages of the free-radical bromination mechanism.

-

Initiation: The process begins with the thermal decomposition of the initiator (AIBN) to form two radicals and nitrogen gas. This radical then reacts with NBS or trace HBr to generate the key bromine radical (Br•) that starts the chain reaction.

-

Propagation: This is a two-step cyclic process.

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-Bromo-3-fluorotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the desired product, this compound, and a new bromine radical. This new bromine radical can then participate in another cycle, propagating the chain.

-

-

Termination: The reaction is concluded when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as two bromine radicals combining or a benzylic radical combining with a bromine radical.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents

| Reagent/Material | Quantity (10 mmol scale) | Molar Mass ( g/mol ) | Notes |

| 2-Bromo-3-fluorotoluene | 1.90 g (10.0 mmol) | 189.02 | Starting material. |

| N-Bromosuccinimide (NBS) | 1.96 g (11.0 mmol) | 177.98 | Recrystallize from water if purity is suspect. |

| AIBN | 33 mg (0.2 mmol) | 164.21 | Radical initiator. Handle with care. |

| Carbon Tetrachloride (CCl₄) | 50 mL | 153.82 | Anhydrous solvent. |

| Saturated NaHCO₃ solution | 2 x 25 mL | - | For aqueous wash. |

| Brine | 25 mL | - | For aqueous wash. |

| Anhydrous Na₂SO₄ | ~5 g | 142.04 | Drying agent. |

Experimental Setup

Caption: Standard apparatus for reflux reaction.

Step-by-Step Procedure

-

Charging the Flask: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-fluorotoluene (1.90 g), N-Bromosuccinimide (1.96 g), and AIBN (33 mg).

-

Solvent Addition: Add carbon tetrachloride (50 mL) to the flask.

-

Assembly: Attach a reflux condenser to the flask and place a drying tube containing calcium chloride at the top of the condenser to protect the reaction from atmospheric moisture.

-

Reaction: Place the apparatus in a heating mantle on a magnetic stir plate. Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored visually; the denser NBS at the bottom will gradually be replaced by the less dense succinimide byproduct, which floats to the surface. The reaction is typically complete in 2-4 hours.

-

Cooling: Once the reaction is complete (as determined by TLC or GC analysis), remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification

-

Filtration: Cool the reaction mixture in an ice bath for 15 minutes to precipitate the succinimide byproduct. Remove the solid by vacuum filtration, washing the solid with a small amount of cold CCl₄.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL) to remove any remaining acidic impurities.[11]

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[11]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or low-melting solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expect a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm. The aromatic protons will appear as complex multiplets in the δ 7.0-7.6 ppm region.

-

¹³C NMR: Expect a signal for the benzylic carbon around δ 30-35 ppm. Aromatic carbons will appear in the δ 115-140 ppm range, with C-F and C-Br couplings adding complexity.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4 peaks in a ~1:2:1 ratio).

Safety and Handling

This synthesis must be performed in a well-ventilated chemical fume hood by trained personnel.

-

This compound: This product is a potent lachrymator and is corrosive. It can cause severe skin burns and eye damage.[5] Avoid inhalation and contact with skin and eyes.

-

N-Bromosuccinimide (NBS): An irritant and moisture-sensitive. Handle with care.

-

AIBN: A flammable solid that can decompose exothermically. Do not heat without solvent. Store in a cool place.

-

Carbon Tetrachloride (CCl₄): A toxic, carcinogenic, and ozone-depleting substance. Safer alternatives like cyclohexane or acetonitrile should be considered.

Personal Protective Equipment (PPE) is mandatory:

-

Chemical safety goggles

-

Flame-retardant lab coat

-

Chemical-resistant gloves (nitrile or neoprene)

Conclusion

The free-radical benzylic bromination of 2-Bromo-3-fluorotoluene using NBS and a radical initiator is a reliable and highly selective method for the synthesis of this compound. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can consistently produce this valuable synthetic intermediate in high yield and purity. The protocols and insights provided in this guide serve as a robust foundation for its application in research and development.

References

- 1. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1184918-22-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1184918-22-6 [chemicalbook.com]

- 5. 1-Bromo-2-(bromomethyl)-3-fluorobenzene | C7H5Br2F | CID 24820209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-3-fluorobenzene: A Versatile Building Block for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. 2-Bromo-1-(bromomethyl)-3-fluorobenzene (CAS Number: 1184918-22-6), a trifunctionalized aromatic compound, represents a potent and versatile building block for the synthesis of novel pharmaceutical agents.[1][2] Its unique arrangement of a reactive benzylic bromide, a less reactive aryl bromide, and a fluorine atom offers a platform for selective and sequential chemical modifications, enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and its potential applications in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.[1][3]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-3-fluorobenzyl bromide |

| CAS Number | 1184918-22-6 |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| Appearance | Off-white solid |

| Predicted Boiling Point | 246.8 ± 25.0 °C |

| Predicted Density | 1.923 ± 0.06 g/cm³[1] |

| Water Solubility | Slightly soluble[1] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C[1] |

Synthesis of this compound

The synthesis of this compound is most logically achieved through the radical bromination of the benzylic methyl group of 2-bromo-3-fluorotoluene. This transformation is a classic example of a Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[2][4][5]

Experimental Protocol: Wohl-Ziegler Bromination of 2-bromo-3-fluorotoluene

This protocol is based on established procedures for benzylic bromination using NBS.[4][6]

Materials:

-

2-bromo-3-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-3-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02-0.05 eq) in anhydrous carbon tetrachloride.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide floating on the surface.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

The Duality of Reactivity: A Tale of Two Bromines

The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide.[7][8] This selectivity is a direct consequence of the differing hybridization of the carbon atoms to which the bromine atoms are attached and the stability of the respective transition states.

The benzylic C-Br bond is attached to an sp³-hybridized carbon, and its cleavage during nucleophilic substitution is facilitated by the formation of a resonance-stabilized benzylic carbocation (in an Sₙ1 mechanism) or a relatively unhindered backside attack (in an Sₙ2 mechanism).[9] In contrast, the aryl C-Br bond is attached to an sp²-hybridized carbon of the benzene ring. The lone pairs of the bromine atom participate in resonance with the aromatic ring, imparting a partial double-bond character to the C-Br bond, making it stronger and shorter.[7][8] Furthermore, nucleophilic attack on the sp² carbon is sterically hindered and electronically unfavorable.

This reactivity difference allows for the selective functionalization of the benzylic position, while leaving the aryl bromide available for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

Applications in Drug Discovery and Medicinal Chemistry

The general synthetic utility is illustrated by the following potential transformations:

-

Synthesis of Substituted Benzylamines: Reaction with primary or secondary amines at the benzylic position yields substituted benzylamines, a common scaffold in many centrally active agents and receptor modulators.

-

Formation of Ethers and Thioethers: Nucleophilic substitution with alcohols, phenols, or thiols provides access to a variety of benzyl ethers and thioethers.

-

Carbon-Carbon Bond Formation: The benzylic bromide can react with carbanions or other carbon nucleophiles to extend carbon chains.

-

Sequential Functionalization: Following selective reaction at the benzylic position, the aryl bromide can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce further molecular complexity.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) in the range of 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (7.0-7.6 ppm).

-

¹³C NMR: The benzylic carbon is expected to have a chemical shift in the range of 30-35 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks).[11]

-

Infrared Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching frequencies for the aromatic and methylene groups, as well as C-Br and C-F stretching vibrations.

Safety, Handling, and Storage

This compound, like other benzylic bromides, should be handled with caution in a well-ventilated fume hood.[1][12] It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong bases and oxidizing agents.[1]

Conclusion

This compound is a highly versatile and valuable building block for researchers and scientists in the field of drug development. Its differential reactivity allows for selective and sequential functionalization, providing a powerful tool for the synthesis of complex and novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the pursuit of new therapeutic agents.

References

- 1. This compound | 1184918-22-6 [chemicalbook.com]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. prepchem.com [prepchem.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. 1184918-22-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Bromo-3-fluorobenzyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluorobenzyl bromide is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring in addition to a reactive benzylic bromide, makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, reactivity, and potential applications of 2-bromo-3-fluorobenzyl bromide, offering insights for its effective utilization in research and development.

Core Properties and Physicochemical Data

While specific experimental data for 2-bromo-3-fluorobenzyl bromide is not extensively documented in publicly available literature, its core properties can be summarized and its physicochemical characteristics can be inferred from data on its isomers and related compounds.

| Property | Value/Information | Source(s) |

| CAS Number | 1184918-22-6 | [1][2] |

| Molecular Formula | C₇H₅Br₂F | [1][2] |

| Molecular Weight | 267.92 g/mol | [1][2] |

| IUPAC Name | 2-bromo-1-(bromomethyl)-3-fluorobenzene | [1] |

| Synonyms | 2-bromo-3-bromomethyl-1-fluorobenzene, 2-bromo-3-fluorobenzylbromide | [1] |

| Physical Form | Solid | [1] |

| Solubility | Slightly soluble in water | [1] |

| Purity | Typically available at 98% | [1] |

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of 2-bromo-3-fluorobenzyl bromide is not widely published. However, a plausible and commonly employed method for the preparation of benzyl bromides is the radical bromination of the corresponding toluene derivative.

Postulated Synthetic Pathway

The synthesis would likely commence with 2-bromo-3-fluorotoluene. The benzylic methyl group can be selectively brominated using a radical initiator and a bromine source under photochemical or thermal conditions.

A common and effective method for this transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.

Caption: Postulated synthesis of 2-bromo-3-fluorobenzyl bromide via radical bromination.

Experimental Protocol: Radical Bromination (Exemplary)

Disclaimer: This is a generalized protocol based on known procedures for analogous compounds and should be adapted and optimized for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-fluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp or by maintaining the reflux temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 2-bromo-3-fluorobenzyl bromide. Further purification can be achieved by recrystallization or column chromatography.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. 2-Bromo-3-fluorobenzyl bromide, 98% | Fisher Scientific [fishersci.ca]

- 3. 3-Bromo-2-fluorobenzyl bromide, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. 2-Bromo-5-fluorobenzyl bromide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-1-(bromomethyl)-3-fluorobenzene

Introduction: The Utility and Challenge of a Disubstituted Benzene Derivative

2-Bromo-1-(bromomethyl)-3-fluorobenzene is a halogenated aromatic compound with significant potential as an intermediate in pharmaceutical synthesis and other fine chemical applications.[1][2] Its unique substitution pattern, featuring bromine and fluorine atoms on the benzene ring, offers medicinal chemists a versatile scaffold for molecular elaboration. However, the very features that make this compound synthetically attractive—its reactive benzyl bromide moiety and the presence of multiple halogens—also necessitate a rigorous and well-informed approach to its handling and safety.

This guide provides a comprehensive overview of the critical safety and handling protocols for this compound. Drawing upon available safety data for this compound and its structural analogs, we will delve into its hazard profile, appropriate personal protective equipment (PPE), safe handling and storage procedures, and emergency response protocols. This document is intended for researchers, scientists, and drug development professionals who work with this or similar halogenated aromatic compounds.

Chemical and Physical Properties

A foundational understanding of a compound's physical properties is essential for its safe handling. The table below summarizes key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂F | [2][3] |

| Molecular Weight | 267.92 g/mol | [2][3] |

| CAS Number | 1184918-22-6 | [1][3] |

| Appearance | Off-white solid | [1] |

| Boiling Point | 246.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water | [1][2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Hazard Identification and Analysis

While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar compounds and general knowledge of halogenated aromatic hydrocarbons indicate several potential hazards.[4][5][6] The primary hazards are associated with its corrosive nature and potential for acute toxicity.

Based on aggregated GHS information for the closely related isomer, 1-Bromo-2-(bromomethyl)-3-fluorobenzene, the following hazards are anticipated[4]:

-

Acute Toxicity (Oral): Harmful if swallowed.[4]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4][7]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

The presence of the benzyl bromide moiety suggests that this compound is a lachrymator, meaning it can cause tearing and irritation to the eyes and respiratory tract.[8][9] Halogenated organic compounds as a class have been associated with a range of health effects, including skin disorders and liver dysfunction, particularly with chronic exposure.[5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the significant hazards, a comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The following table outlines the recommended PPE.

| Protection Type | Specification | Rationale |

| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[10] |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to severe irritation or chemical burns.[10] |

| Respiratory | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Mitigates the risk of inhaling irritating and potentially toxic vapors.[10][11] |

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict handling protocol is paramount to ensuring the safety of laboratory personnel.

Workflow for Safe Handling

Step-by-Step Handling Protocol:

-

Preparation:

-

Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.

-

Place all necessary equipment and reagents within the fume hood.

-

Don all required personal protective equipment.

-

-

Handling:

-

Carefully measure and transfer the required amount of this compound. Given its solid form, minimize the creation of dust.

-

Use appropriate tools, such as spatulas and weighing paper, to minimize the risk of spills.

-

Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.

-

-

Storage:

-

Cleanup and Disposal:

-

Decontaminate all glassware that has come into contact with the compound by rinsing with a suitable solvent (e.g., acetone) in the fume hood.

-

Collect the rinsate as hazardous waste.

-

Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[10]

-

Follow your institution's hazardous waste disposal procedures for halogenated compounds.

-

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Workflow

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[8][13]

-

Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Spill Response:

-

Evacuate personnel from the immediate area.

-

Ensure the spill is contained within a chemical fume hood.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.[9]

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a deep respect for its potential hazards. By internalizing the principles of hazard assessment, diligent use of personal protective equipment, adherence to safe handling protocols, and preparedness for emergencies, researchers can confidently and safely harness the synthetic potential of this and other challenging reagents. A proactive culture of safety is not a barrier to innovation but rather its essential foundation.

References

- 1. This compound CAS#: 1184918-22-6 [m.chemicalbook.com]

- 2. This compound | 1184918-22-6 [chemicalbook.com]

- 3. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2-(bromomethyl)-3-fluorobenzene | C7H5Br2F | CID 24820209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 7. fishersci.com [fishersci.com]

- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]

- 10. benchchem.com [benchchem.com]

- 11. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]

- 12. fishersci.nl [fishersci.nl]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of 2-bromo-1-(bromomethyl)-3-fluorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-1-(bromomethyl)-3-fluorobenzene, a key intermediate in pharmaceutical synthesis.[1][2] Given the general lack of specific solubility data in public literature, this document synthesizes theoretical principles, data from structurally analogous compounds, and detailed experimental protocols to offer researchers and drug development professionals a robust framework for solvent selection and handling of this compound. We explore the physicochemical properties of the target molecule, apply the "like dissolves like" principle, and provide a qualitative solubility prediction in a range of common organic solvents. Furthermore, a rigorous, step-by-step experimental workflow for accurate solubility determination is presented, ensuring reproducible and reliable results in a laboratory setting.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound with the molecular formula C₇H₅Br₂F.[3] Its structure, featuring a fluorinated and brominated benzene ring with a bromomethyl substituent, makes it a versatile building block in medicinal chemistry and the synthesis of complex organic molecules. The presence of multiple halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, making this intermediate valuable for creating new chemical entities.

Understanding the solubility of this compound is paramount for its effective use in research and development. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies. Inefficient solvent selection can lead to poor reaction kinetics, low yields, and difficulties in product isolation and purification. This guide aims to bridge the knowledge gap regarding the solubility of this compound, empowering scientists to optimize their synthetic and developmental workflows.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂F | [3] |

| Molecular Weight | 267.92 g/mol | [3] |

| Appearance | Off-white solid | [1][2] |

| Predicted Boiling Point | 246.8 ± 25.0 °C | [1][2] |

| Predicted Density | 1.923 ± 0.06 g/cm³ | [1][2] |

| Water Solubility | Slightly soluble | [1][2] |

The molecule's structure is characterized by a benzene ring, which is non-polar, substituted with polar C-F and C-Br bonds, and a reactive bromomethyl group. The overall polarity of the molecule is relatively low due to the large, non-polar aromatic core. The "slight" solubility in water is consistent with the presence of the large hydrophobic benzene ring and the lack of significant hydrogen bonding capabilities.[1][2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. For this compound, we can anticipate its solubility based on the polarity of various organic solvents.

A more quantitative approach to solubility is the use of Hansen Solubility Parameters (HSP) .[6][7][8] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary dipoles.

-

δp (Polar forces): Arising from permanent dipoles.

-

δh (Hydrogen bonding): Arising from the exchange of a hydrogen atom between electronegative atoms.

The following diagram illustrates the conceptual workflow for solvent selection based on these principles.

References

- 1. This compound CAS#: 1184918-22-6 [m.chemicalbook.com]

- 2. This compound | 1184918-22-6 [chemicalbook.com]

- 3. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

A Technical Guide to 2-Bromo-3-fluorobenzyl bromide: Properties, Availability, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluorobenzyl bromide is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive benzylic bromide and a di-substituted phenyl ring, renders it a valuable building block for introducing specific steric and electronic properties into complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, current commercial availability, plausible synthetic routes, and key applications, with a focus on its utility as a synthetic intermediate. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Core Chemical Properties and Identifiers

2-Bromo-3-fluorobenzyl bromide is a key reagent whose precise chemical and physical properties are crucial for its effective use in synthesis. The compound's identity is established by its unique CAS number and molecular structure.

| Property | Value | Source(s) |

| CAS Number | 1184918-22-6 | [1][2][3] |

| Molecular Formula | C₇H₅Br₂F | [2][3] |

| Molecular Weight | 267.92 g/mol | [2][3] |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3-fluorobenzene | |

| Purity (Typical) | 98% | [4][5][6] |

| Solubility | Slightly soluble in water. | [6] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place away from oxidizing agents. | [6] |

Note: The physical form (solid or liquid) should be confirmed with the supplier's certificate of analysis. Related isomers exist as both solids and liquids.

Commercial Availability and Procurement

2-Bromo-3-fluorobenzyl bromide is commercially available primarily as a research and development chemical. It is not typically produced in bulk quantities but can be procured from specialized chemical suppliers who focus on providing advanced building blocks to the pharmaceutical and biotechnology industries.

| Supplier | Product Name | Purity | Available Quantities | Source(s) |

| Thermo Scientific Alfa Aesar | 2-Bromo-3-fluorobenzyl bromide | 98% | 1 g, 5 g | [4][5][6] |

Procurement for research purposes is straightforward through these established vendors. For larger, kilogram-scale quantities, inquiries into custom synthesis services with these or other specialized manufacturers would likely be necessary. The primary application cited by suppliers is as an intermediate for pharmaceutical synthesis.[5][6]

Synthesis and Manufacturing Insights

While specific industrial synthesis routes are proprietary, a chemically sound and widely practiced method for producing benzyl bromides is through the radical bromination of the corresponding toluene precursor. This approach offers high selectivity for the benzylic position over aromatic bromination.

Postulated Synthetic Pathway: Radical Bromination

The most plausible route for synthesizing 2-bromo-3-fluorobenzyl bromide is the free-radical bromination of 2-bromo-3-fluorotoluene. This reaction is typically initiated by light (photobromination) or a radical initiator and utilizes a brominating agent like N-Bromosuccinimide (NBS) to maintain a low concentration of elemental bromine, thus suppressing unwanted side reactions.

References

- 1. SDS of 2-Bromo-3-fluorobenzyl bromide, Safety Data Sheets, CAS 1184918-22-6 - chemBlink [chemblink.com]

- 2. 2-Bromo-3-fluorobenzyl bromide, 98% | Fisher Scientific [fishersci.ca]

- 3. 2-Bromo-3-fluorobenzyl bromide, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-Bromo-3-fluorobenzyl bromide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. 2-Bromo-3-fluorobenzyl bromide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Bromo-3-fluorobenzyl bromide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

Chapter 1: The Duality of Benzylic Halide Reactivity: S N 1 and S N 2 Pathways

An In-Depth Technical Guide to the Reactivity of the Benzylic Bromide in 2-Bromo-1-(bromomethyl)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of the benzylic bromide functional group in this compound. As a versatile, trifunctional synthetic building block, understanding its reactivity profile is paramount for its effective utilization in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This document moves beyond a simple recitation of facts to explore the underlying electronic and steric principles that govern its behavior in chemical transformations.

Benzylic halides occupy a unique position in the landscape of nucleophilic substitution reactions. They are primary halides, which typically favor the bimolecular S N 2 mechanism, yet they can also form a resonance-stabilized carbocation, a hallmark of the unimolecular S N 1 pathway. This dual reactivity is central to understanding the behavior of this compound.

-

The S N 2 Pathway : This concerted mechanism involves a direct backside attack on the electrophilic benzylic carbon by a nucleophile, displacing the bromide ion in a single step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile and is highly sensitive to steric hindrance around the reaction center.

-

The S N 1 Pathway : This stepwise mechanism begins with the departure of the leaving group to form a benzylic carbocation intermediate. This cation is notably stabilized by delocalizing the positive charge across the adjacent aromatic ring through resonance. A subsequent, rapid attack by a nucleophile completes the reaction. The rate-determining step is the formation of this carbocation, meaning the reaction rate depends only on the substrate concentration.

The choice between these pathways is dictated by the substrate's structure, the nucleophile's strength, the solvent's polarity, and the reaction temperature. For primary benzylic halides like the topic molecule, the S N 2 pathway is often predominant.

Whitepaper: 2-Bromo-1-(bromomethyl)-3-fluorobenzene: A Tri-functional Scaffold for Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both synthetic versatility and advantageous physicochemical properties is paramount. 2-Bromo-1-(bromomethyl)-3-fluorobenzene (CAS: 1184918-22-6) emerges as a highly promising, albeit under-explored, building block for medicinal chemists. This technical guide elucidates the potential of this tri-functional aromatic compound, analyzing its distinct reactive sites—the highly electrophilic benzylic bromide, the synthetically versatile aryl bromide, and the strategically positioned fluorine atom. We will explore its potential applications in the synthesis of novel benzylamine derivatives, the construction of complex molecular architectures via cross-coupling reactions, and the generation of fused heterocyclic systems. This document serves as a resource for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, protocol-driven insights into leveraging this scaffold for the discovery of next-generation therapeutics.

The Molecular Blueprint: Analyzing this compound

At its core, the utility of this compound lies in its unique combination of three distinct chemical features on a single benzene ring. This "tri-functional" nature allows for a programmed, sequential approach to molecular elaboration, making it a powerful tool for building diverse chemical libraries.

1.1. Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its application.

| Property | Value | Source |

| CAS Number | 1184918-22-6 | [1][2] |

| Molecular Formula | C₇H₅Br₂F | [2] |

| Molecular Weight | 267.92 g/mol | [2] |

| Synonyms | 2-Bromo-3-fluorobenzyl bromide | [2][3] |

1.2. The Three Pillars of Reactivity

The molecule's power stems from the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

-

The Benzylic Bromide (-CH₂Br): This is the most reactive site, acting as a potent electrophile. The benzylic position is highly susceptible to nucleophilic substitution (Sₙ2) reactions, providing a direct and efficient route to introduce a vast array of functionalities.[4]

-

The Aryl Bromide (-Br): The bromine atom attached directly to the aromatic ring is a workhorse functional group for modern synthetic chemistry. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5]

-

The Fluorine Atom (-F): While less reactive in a traditional sense, the fluorine atom is arguably the most strategic element from a medicinal chemistry perspective. Its high electronegativity profoundly influences the molecule's electronic profile, pKa, and conformational preferences.[6][7]

Caption: Tri-functional reactivity of the core scaffold.

The Strategic Imperative of Halogenation in Drug Design

The dual halogenation of this compound is not a coincidence but a strategic convergence of two of the most powerful tools in medicinal chemistry.

2.1. The Role of Fluorine: Beyond a Simple Hydrogen Mimic

The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile.[6][8] Its substitution for hydrogen, a classic bioisosteric replacement, offers several advantages due to its unique properties.[7][9][10]

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[11]

-

Modulation of Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its intended target.[11]

-

Improved Binding Affinity: The electronegative fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein, enhancing binding affinity and potency.[6][11]

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, like amines. This can be critical for optimizing a drug's absorption, distribution, and target engagement profile.[10]

2.2. The Role of Bromine: Synthetic Handle and Bioactive Contributor

While often viewed primarily as a synthetic tool, bromine also plays a direct role in biological activity. Numerous marine natural products containing bromine exhibit potent antibacterial, antiviral, and antitumor activities.[12][13] In the context of this scaffold, the aryl bromide provides a reliable and predictable site for molecular elaboration, allowing chemists to systematically explore the chemical space around the core structure.

Potential Applications as a Versatile Synthetic Scaffold

The true potential of this compound is realized when its reactive sites are leveraged in a logical, stepwise fashion to generate novel molecules with therapeutic potential.

Caption: A potential sequential functionalization workflow.

3.1. Synthesis of Novel Benzylamine Derivatives

The benzylamine motif is a privileged structure found in a vast number of biologically active molecules. The high reactivity of the benzylic bromide in our scaffold provides a direct entry point to this chemical class.[4] By reacting this compound with a diverse panel of primary and secondary amines, a library of novel substituted benzylamines can be rapidly generated. These compounds could be screened for activity as:

-

GPCR agonists or antagonists.

-

Ion channel modulators.

-

Enzyme inhibitors.

-

Central Nervous System (CNS) active agents.

3.2. Gateway to Complex Scaffolds via Cross-Coupling Reactions

Following the initial functionalization at the benzylic position, the aryl bromide becomes the target for elaboration. This allows for the "growth" of the molecule in a different vector, which is crucial for probing interactions with larger binding pockets in biological targets.

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, creating biaryl structures common in kinase inhibitors and other therapeutic classes.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of a second, electronically distinct amino group, creating complex diamine structures or aniline derivatives.

-

Sonogashira Coupling: The introduction of terminal alkynes provides a linear extension to the scaffold, which can be a key pharmacophoric element or a handle for further chemistry, such as "click" reactions.

3.3. Construction of Fused Heterocyclic Systems

The strategic placement of the three functional groups makes this scaffold an excellent precursor for synthesizing novel fused heterocyclic systems. For example, an initial nucleophilic substitution with a bifunctional nucleophile (e.g., an amino alcohol or amino thiol) could be followed by an intramolecular cyclization, potentially triggered by a subsequent cross-coupling reaction. This strategy can lead to the discovery of entirely new, rigidified scaffolds that can pre-organize key binding elements for optimal target interaction.

Proposed Experimental Workflows

To translate theory into practice, the following sections provide detailed, exemplary protocols for key transformations.

4.1. Protocol: Synthesis of a Representative Benzylamine Derivative

This protocol describes a standard Sₙ2 reaction at the benzylic position.

Objective: To synthesize N-((2-bromo-3-fluorophenyl)methyl)aniline.

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous acetonitrile (approx. 0.1 M concentration).

-

Add potassium carbonate (2.0 eq) to the suspension.

-

Add aniline (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-((2-bromo-3-fluorophenyl)methyl)aniline.

4.2. Protocol: Suzuki Cross-Coupling for Scaffold Elaboration

This protocol describes a representative Suzuki coupling at the aryl bromide position.

Objective: To synthesize N-((3-fluoro-2'-methyl-[1,1'-biphenyl]-2-yl)methyl)aniline, starting from the product of the previous protocol.

Materials:

-

N-((2-bromo-3-fluorophenyl)methyl)aniline (1.0 eq)

-

o-tolylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 eq)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution

-

1,4-Dioxane, anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry Schlenk flask, add N-((2-bromo-3-fluorophenyl)methyl)aniline (1.0 eq), o-tolylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Add the 2M aqueous Na₂CO₃ solution via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine (1x).

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Future Outlook

This compound represents a potent and versatile scaffold for modern medicinal chemistry. Its tri-functional nature provides a logical and efficient platform for the systematic synthesis of diverse compound libraries. The inherent combination of a highly reactive electrophilic center, a handle for robust cross-coupling chemistry, and the strategic presence of a fluorine atom for property modulation makes it an ideal starting point for drug discovery programs. Future efforts should focus on the broad application of this building block against various target classes and the exploration of its utility in constructing novel, complex heterocyclic systems. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable chemical entity.

References

- 1. This compound | 1184918-22-6 [chemicalbook.com]

- 2. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1184918-22-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 8. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. Bromophenols in Marine Algae and Their Bioactivities | MDPI [mdpi.com]

The Strategic Utility of 2-Bromo-3-fluorobenzyl Bromide in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Pharmaceutical Intermediates

In the intricate process of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. These intermediates must not only possess the requisite reactivity to participate in complex synthetic pathways but also introduce structural motifs that favorably influence the pharmacological profile of the final active pharmaceutical ingredient (API). 2-Bromo-3-fluorobenzyl bromide has emerged as a strategic intermediate, offering a unique combination of reactive handles and functionalities that are highly sought after in medicinal chemistry. This guide provides a comprehensive technical overview of 2-bromo-3-fluorobenzyl bromide, from its synthesis and chemical properties to its application in the construction of novel therapeutic agents.

Core Properties of 2-Bromo-3-fluorobenzyl Bromide

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective utilization in synthesis. Below is a summary of the key properties of 2-bromo-3-fluorobenzyl bromide.

| Property | Value | Source(s) |

| CAS Number | 1184918-22-6 | [1] |

| Molecular Formula | C₇H₅Br₂F | [1] |

| Molecular Weight | 267.92 g/mol | [1] |

| IUPAC Name | 2-bromo-1-(bromomethyl)-3-fluorobenzene | |

| Physical Form | Solid (inferred from analogs) | |

| Solubility | Slightly soluble in water | [2] |

Synthesis of 2-Bromo-3-fluorobenzyl Bromide: A Plausible and Efficient Pathway

The synthesis of 2-bromo-3-fluorobenzyl bromide is logically achieved through the radical bromination of the corresponding toluene precursor, 2-bromo-3-fluorotoluene. This transformation selectively targets the benzylic position, a well-established and reliable reaction in organic synthesis.

Diagram of the Synthetic Pathway

Caption: Plausible synthetic route to 2-bromo-3-fluorobenzyl bromide.

Step-by-Step Experimental Protocol: Synthesis of 2-Bromo-3-fluorobenzyl Bromide

This protocol is a representative procedure based on established methods for the radical bromination of substituted toluenes.[3]

Materials:

-

2-Bromo-3-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-3-fluorotoluene (1.0 eq).

-

Dissolve the starting material in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-3-fluorobenzyl bromide.

The Chemical Reactivity of 2-Bromo-3-fluorobenzyl Bromide: A Versatile Electrophile

The synthetic utility of 2-bromo-3-fluorobenzyl bromide stems from its inherent reactivity as a potent electrophile. The benzylic bromide is highly susceptible to nucleophilic attack, making it an excellent reagent for introducing the 2-bromo-3-fluorobenzyl moiety into a wide range of molecules.

N-Alkylation Reactions

A primary application of 2-bromo-3-fluorobenzyl bromide is in the N-alkylation of amines, a cornerstone transformation in the synthesis of many pharmaceutical compounds. The reaction with primary and secondary amines, including cyclic amines like piperazine, proceeds readily to form the corresponding N-benzylated products.

Diagram of N-Alkylation of Piperazine

Caption: N-Alkylation of piperazine with 2-bromo-3-fluorobenzyl bromide.

Step-by-Step Experimental Protocol: N-Alkylation of N-Boc-piperazine

This generalized protocol is based on established procedures for the N-alkylation of piperazine derivatives with benzyl halides.[4][5]

Materials:

-

2-Bromo-3-fluorobenzyl bromide

-

N-Boc-piperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-piperazine (1.2 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 2-bromo-3-fluorobenzyl bromide (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired N-(2-bromo-3-fluorobenzyl)-N'-Boc-piperazine.

Application in the Synthesis of Kinase Inhibitors

The 2-bromo-3-fluorobenzyl moiety is a valuable pharmacophore in the design of kinase inhibitors. The strategic placement of halogen atoms can lead to enhanced binding affinity and improved pharmacokinetic properties. The aryl bromide functionality of the molecule also serves as a handle for further diversification through cross-coupling reactions, allowing for the exploration of a wider chemical space. While specific examples detailing the use of 2-bromo-3-fluorobenzyl bromide in the synthesis of kinase inhibitors are not prevalent in the literature, the utility of similarly substituted benzyl halides is well-documented in patents for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other kinase inhibitors.[6][7][8]

Safety and Handling

As with all benzyl bromides, 2-bromo-3-fluorobenzyl bromide should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Conclusion: A Strategic Asset in Drug Discovery

2-Bromo-3-fluorobenzyl bromide is a versatile and valuable intermediate for pharmaceutical research and development. Its well-defined reactivity, coupled with the desirable electronic properties conferred by the fluorine and bromine substituents, makes it an attractive building block for the synthesis of a diverse range of complex molecules, including potent kinase inhibitors. The synthetic protocols outlined in this guide, based on established chemical principles, provide a solid foundation for the effective utilization of this important pharmaceutical intermediate.

References

- 1. 2-Bromo-3-fluorobenzyl bromide, 98% | Fisher Scientific [fishersci.ca]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 7. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 8. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 9. SDS of 2-Bromo-3-fluorobenzyl bromide, Safety Data Sheets, CAS 1184918-22-6 - chemBlink [chemblink.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-1-(bromomethyl)-3-fluorobenzene

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in drug development and materials science for the synthesis of biaryl and heteroaryl structures.[3][4] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 2-bromo-1-(bromomethyl)-3-fluorobenzene, a valuable trifunctional building block.[5][6][7] The primary challenge addressed is the chemoselective functionalization of the aryl bromide (Csp²-Br) in the presence of a more reactive benzylic bromide (Csp³-Br), a common hurdle in the synthesis of complex molecules.

The Chemoselectivity Challenge: C(sp²)-Br vs. C(sp³)-Br

The substrate, this compound, possesses two distinct carbon-bromine bonds. Conventional wisdom might suggest the benzylic bromide is more reactive. However, in palladium-catalyzed cross-coupling, the outcome is dictated by the mechanism of the catalyst, specifically the oxidative addition step.[8][9]

The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The chemoselectivity hinges on the relative rates of oxidative addition to the C(sp²)-Br bond versus the C(sp³)-Br bond. While C(sp³)-Br bonds can be susceptible to SN2-type oxidative addition, the concerted oxidative addition pathway at the C(sp²)-Br bond of an aryl halide is generally favored under standard Suzuki-Miyaura conditions.[10][11] The choice of phosphine ligand is paramount in modulating the electronic and steric environment of the palladium center, thereby directing this selectivity.[1][12][13] Bulky, electron-rich phosphine ligands tend to facilitate the oxidative addition to aryl halides and subsequent reductive elimination, which is key to an efficient catalytic cycle.[1]

By carefully selecting the catalyst, ligand, and reaction conditions, we can achieve highly selective coupling at the aromatic C-Br bond, preserving the valuable bromomethyl handle for subsequent downstream functionalization.

Catalytic Cycle and Workflow

The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][9] The process is designed to selectively activate the aryl C-Br bond.

Caption: High-level workflow for the chemoselective Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a model reaction on a 1.0 mmol scale. Researchers should optimize conditions based on their specific boronic acid partner.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (1.0 mmol scale) | Mmol | Equivalents |

| This compound | 1184918-22-6 | 267.92 | 268 mg | 1.0 | 1.0 |

| Arylboronic Acid (e.g., Phenylboronic Acid) | 98-80-6 | 121.93 | 134 mg | 1.1 | 1.1 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 | 0.02 |

| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | 11.2 mg | 0.04 | 0.04 |

| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 425 mg | 2.0 | 2.0 |

| Toluene, Anhydrous | 108-88-3 | - | 4.0 mL | - | - |

| Deionized Water | 7732-18-5 | - | 1.0 mL | - | - |

Equipment:

-

Oven-dried Schlenk tube or microwave vial with a Teflon-sealed cap

-

Magnetic stir bar

-

Magnetic stirrer hotplate

-

Inert gas line (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash column chromatography system

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (268 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (4.0 mL) and deionized water (1.0 mL) via syringe.[14] The mixture should be stirred vigorously.

-

Catalyst Preparation & Addition: In a separate small vial, quickly weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol) and add them to the reaction mixture under a positive flow of argon. Note: Pre-formed catalysts or pre-catalysts can also be used for convenience and improved reproducibility.[15][16]

-

Reaction Execution: Securely seal the Schlenk tube with its Teflon screw cap. Place the tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting aryl bromide is a key indicator of completion.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The preservation of the -CH₂Br signal in the ¹H NMR spectrum (typically a singlet around 4.5-4.8 ppm) is a direct confirmation of the desired chemoselectivity.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst; insufficient degassing; poor quality reagents. | Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of the solvent. Use anhydrous solvents and dry reagents. Consider a different palladium precatalyst.[16] |

| Side Product Formation | Reaction at the benzylic bromide; homo-coupling of boronic acid. | Lower the reaction temperature. Screen different ligands; less bulky ligands might favor reaction at the C(sp³)-Br site.[10][11] Ensure a 1:1.1 stoichiometry of halide to boronic acid. |

| Incomplete Conversion | Insufficient reaction time or temperature; catalyst deactivation. | Increase reaction time or temperature (e.g., to 110 °C).[17] Increase catalyst loading slightly (e.g., to 3 mol%). |

| Protodeboronation | Degradation of the boronic acid under basic conditions, especially with heteroaryl or electron-deficient partners.[2][16] | Use a milder base like K₂CO₃ or Cs₂CO₃.[18] Use potassium aryltrifluoroborates, which are more stable.[19][20] Run the reaction at a lower temperature for a longer time. |

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium compounds are toxic and should be handled with care.

-

Phosphine ligands are air-sensitive and can be toxic; handle under an inert atmosphere.

-

This compound is a lachrymator and irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactions in sealed tubes can build pressure. Always use a blast shield and ensure the vessel is not filled more than two-thirds full.[9]

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent mechanistic preferences of the palladium catalyst and carefully selecting the appropriate ligand and reaction conditions, high yields of the desired C(sp²)-coupled product can be achieved while preserving the synthetically versatile benzylic bromide moiety. This method provides a clear pathway for researchers and drug development professionals to access complex, functionalized biaryl scaffolds for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1184918-22-6 [chemicalbook.com]

- 7. This compound | 1184918-22-6 [chemicalbook.com]

- 8. oxidative addition and palladium coupling [employees.csbsju.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]